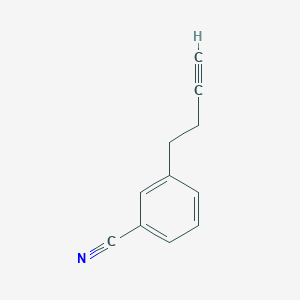

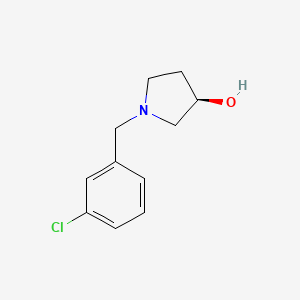

![molecular formula C14H9NO6 B3097627 2-Nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid CAS No. 1314484-59-7](/img/structure/B3097627.png)

2-Nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Vue d'ensemble

Description

“2-Nitro-1,1’-biphenyl” is a gold to tan crystal or brown solid . It’s insoluble in water and is combustible . The compound belongs to the group of aromatic nitro compounds, which range from slight to strong oxidizing agents . Its molecular formula is C12H9NO2 and it has a molecular weight of 199.2054 .

Chemical Reactions Analysis

Aromatic nitro compounds, such as “2-Nitro-1,1’-biphenyl”, can react with reducing agents, including hydrides, sulfides, and nitrides, to begin a vigorous reaction that culminates in a detonation . They may also explode in the presence of a base such as sodium hydroxide or potassium hydroxide even in the presence of water or organic solvents .Physical And Chemical Properties Analysis

“2-Nitro-1,1’-biphenyl” is a gold to tan crystal or brown solid . It’s insoluble in water and is combustible . Its molecular formula is C12H9NO2 and it has a molecular weight of 199.2054 .Applications De Recherche Scientifique

Synthesis Processes

- Synthesis of Biphenyl-4,4-dicarboxylic Acid: Liu Zhi-xiong (2008) explored the synthesis of biphenyl-4,4′-dicarboxylic acid, a compound closely related to 2-Nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid. This study used 4-nitrotoluene as a raw material and achieved a yield of 66.6% with 98.7% purity through oxidation, reduction, and diazotization-coupling reactions (Liu Zhi-xiong, 2008).

Magnetism in Organic Compounds

- Magnetism in Organic Nitroxides: Field and Lahti (2003) investigated organic nitroxides, including derivatives of biphenyl dicarboxylic acid. They reported on the antiferromagnetic behavior of these compounds, providing insights into the magnetic properties of conjugated organic nitroxides (Field & Lahti, 2003).

Chemical Properties and Reactions

- Nitration at High Concentrations: Wu, Rui-feng, Shi, and Zhang (2011) studied the nitration of biphenyl dicarboxylic acid under high concentrations of sulfuric and nitric acids. Their findings are relevant to understanding the chemical behavior of similar compounds, including 2-Nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid (Wu et al., 2011).

Applications in Metal-Organic Frameworks (MOFs)

- Functionalized Zn(II)-Paddlewheel MOFs: Dau and Cohen (2013) explored the synthesis and properties of nitro-functionalized Zn(II)-paddlewheel based MOFs. This research highlights the potential application of compounds like 2-Nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid in creating advanced materials (Dau & Cohen, 2013).

Crystal Structure and Porosity

- Strontium-Organic Frameworks: Khansari, Telfer, and Richardson (2018) developed large pore metal-organic frameworks using 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid. Their work provides valuable insights into the structural and luminescent properties of these frameworks (Khansari et al., 2018).

Luminescent Properties

- Detection of Nitro-Containing Compounds: Liu et al. (2018) synthesized a luminescent metal-organic framework that shows high efficiency in detecting nitro-containing explosives and antibiotics in aqueous media. This study underscores the potential of using derivatives of biphenyl dicarboxylic acid in sensing applications (Liu et al., 2018).

Environmental and Catalytic Applications

- Improved Regioselective Di-nitration: Tai et al. (2014) explored an environmentally friendly method for the di-nitration of biphenyl using HBEA-500 zeolite as a catalyst. This research could have implications for the production of nitro-substituted biphenyl compounds, including 2-Nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid (Tai et al., 2014).

Safety and Hazards

“2-Nitro-1,1’-biphenyl” is combustible . In case of a spill, all sources of ignition should be removed, and the solid spill material should be dampened with 60-70% ethanol and transferred to a suitable container . It should be stored in a refrigerator . Protective clothing, including a NIOSH-approved half face respirator equipped with an organic vapor/acid gas cartridge, should be worn when handling this chemical .

Propriétés

IUPAC Name |

4-(4-carboxyphenyl)-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO6/c16-13(17)9-3-1-8(2-4-9)11-6-5-10(14(18)19)7-12(11)15(20)21/h1-7H,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDUJVQMQBNMCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclobutene-1,2-dione, 3-[[(1S,2S)-2-(1-piperidinyl)cyclohexyl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-](/img/structure/B3097561.png)

![2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid](/img/structure/B3097571.png)

![3-(Benzyloxy)-6-oxabicyclo[3.1.0]hexane](/img/structure/B3097600.png)

![Tert-butyl 3-{[(thiophen-2-yl)methyl]amino}propanoate](/img/structure/B3097623.png)

![1-[4-(Propan-2-yloxy)phenyl]cyclopropan-1-amine](/img/structure/B3097629.png)

![7H-Pyrrolo[2,3-D]pyrimidine-2-carboxylic acid](/img/structure/B3097633.png)

![Thiourea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]-](/img/structure/B3097634.png)

![2-[4-(BOC-Amino)phenyl]-2-methylpropanenitrile](/img/structure/B3097637.png)